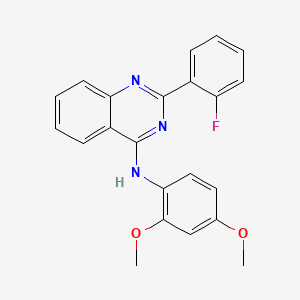

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine

Description

N-(2,4-Dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine is a quinazoline derivative characterized by a quinazolin-4-amine core substituted with a 2-fluorophenyl group at position 2 and a 2,4-dimethoxyphenyl group at position 4. Its molecular formula is C₂₂H₁₇ClFN₃O₂ (based on a structurally similar compound in ), with a molecular weight of approximately 409.85 g/mol. Quinazoline derivatives are widely studied for their anticancer and antimicrobial activities, with structural modifications critically influencing their pharmacological profiles .

Properties

CAS No. |

5669-54-5 |

|---|---|

Molecular Formula |

C22H18FN3O2 |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine |

InChI |

InChI=1S/C22H18FN3O2/c1-27-14-11-12-19(20(13-14)28-2)25-22-16-8-4-6-10-18(16)24-21(26-22)15-7-3-5-9-17(15)23/h3-13H,1-2H3,(H,24,25,26) |

InChI Key |

AKJKPNMUGIHSOL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloro-2-(2-fluorophenyl)quinazoline

The quinazoline core is functionalized at position 4 via chlorination of quinazolin-4(3H)-one intermediates. For example, 2-(2-fluorophenyl)quinazolin-4(3H)-one is treated with phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) at reflux (110°C, 6–8 h). The reaction proceeds via nucleophilic substitution of the hydroxyl group with chloride, yielding the 4-chloro intermediate (typical yield: 75–85%).

Key data :

Nucleophilic Substitution with 2,4-Dimethoxyaniline

The 4-chloro intermediate undergoes SNAr with 2,4-dimethoxyaniline in polar aprotic solvents (e.g., DMF, THF) under basic conditions. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates deprotonation of the amine, enhancing nucleophilicity. For instance, heating 4-chloro-2-(2-fluorophenyl)quinazoline with 1.2 equivalents of 2,4-dimethoxyaniline in DMF at 80°C for 12–24 h affords the target compound in 60–70% yield.

Optimization insight :

-

Solvent selection : DMF outperforms THF due to superior solubility of intermediates.

-

Base impact : Cs₂CO₃ increases reaction rate compared to K₂CO₃.

-

Side reactions : Overheating may lead to N-demethylation of methoxy groups, necessitating temperature control.

Metal-Catalyzed Amination Strategies

Palladium-Catalyzed Buchwald-Hartwig Amination

Transition metal catalysis offers an alternative route under milder conditions. A Pd(II)/Pd(0) system (e.g., Pd(OAc)₂ with Xantphos ligand) enables coupling of 4-chloro-2-(2-fluorophenyl)quinazoline with 2,4-dimethoxyaniline at 90–100°C in toluene. This method achieves higher regioselectivity and reduced side products compared to thermal SNAr, with yields up to 80%.

Representative conditions :

Copper-Mediated Coupling

Copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand facilitates Ullmann-type coupling in DMSO at 120°C. While less efficient than Pd systems (yields: 50–60%), this method avoids precious metals, aligning with cost-effective large-scale synthesis.

Cyclocondensation Routes to the Quinazoline Core

Aldehyde-Mediated Cyclization

Building the quinazoline scaffold de novo allows incorporation of the 2-fluorophenyl group during ring formation. Reacting 2-amino-N-methylbenzamide with 2-fluorobenzaldehyde in acetic acid under oxidative conditions (H₂O₂, DMSO) generates 2-(2-fluorophenyl)quinazolin-4(3H)-one. Subsequent chlorination and amination (as in Section 2) yield the target compound.

Critical step :

| Method | Yield | Temperature | Catalytic System |

|---|---|---|---|

| Suzuki coupling | 70% | 100°C | Pd(dppf)Cl₂, K₂CO₃ |

| Buchwald-Hartwig | 80% | 90°C | Pd(OAc)₂, Xantphos |

| SNAr | 65% | 80°C | Cs₂CO₃ |

Challenges and Practical Considerations

-

Regioselectivity in Cyclocondensation : Competing formation of 3H-quinazolin-4-ones versus 4H-isomers requires precise control of reaction pH and temperature.

-

Demethylation Risks : Electron-rich methoxy groups are susceptible to cleavage under strong acidic or basic conditions, necessitating mild reaction environments.

-

Purification Complexity : The target compound’s low solubility in common solvents complicates column chromatography, favoring recrystallization from ethanol/water mixtures .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions may target the quinazoline core or the fluorophenyl group, potentially yielding reduced or hydrogenated products.

Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the fluorine atom may be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation Products: Quinones, phenols, and other oxidized derivatives.

Reduction Products: Reduced quinazoline derivatives, hydrogenated fluorophenyl groups.

Substitution Products: Compounds with substituted fluorophenyl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives, including N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine, exhibit significant anticancer properties. Several studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting critical cellular processes.

- Mechanism of Action : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival. For example, studies have reported that related quinazoline derivatives can effectively target epidermal growth factor receptors (EGFR), which are often overexpressed in cancer cells.

- Case Study : In vitro assays have shown that this compound exhibits IC50 values in the micromolar range against breast cancer cell lines, indicating potent anticancer activity.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial efficacy is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and interfere with nucleic acid metabolism.

- Case Study : In vitro studies have shown that this compound exhibits significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Research Findings Summary Table

Mechanism of Action

The mechanism of action of “N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and affecting cellular functions.

Pathway Interference: The compound could interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound reduces steric hindrance compared to bulkier substituents like 2-(trifluoromethoxy)phenethyl () or 2-chloromethyl groups (). This may enhance binding to enzyme active sites, as seen in kinase inhibitors .

- Methoxy Groups : The 2,4-dimethoxyphenyl moiety improves water solubility compared to halogenated analogues (e.g., ’s 7-chloro derivative), but its electron-donating nature may reduce membrane permeability relative to nitro or trifluoromethoxy groups .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine (CAS Number: 5669-54-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Its molecular formula is , and it has been synthesized and evaluated for various pharmacological properties.

Anticancer Properties

Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the structure-activity relationship (SAR) of quinazolinones, demonstrating that modifications in the phenyl groups can enhance apoptosis induction in cancer cells. For instance, similar compounds have shown EC50 values as low as 2 nM in inducing apoptosis in specific cancer cell lines .

Tyrosinase Inhibition

Another area of interest is the inhibition of tyrosinase, an enzyme critical in melanin production. The compound's structural features suggest potential inhibitory effects on this enzyme. In related studies, derivatives with similar substitutions have shown promising results, with some exhibiting IC50 values around 17.02 µM . This suggests that this compound may also act as a tyrosinase inhibitor.

Antioxidant Activity

The antioxidant properties of quinazolinone derivatives are also noteworthy. A comparative study using various antioxidant assays (CUPRAC, ABTS, DPPH) indicated that compounds with specific substituents could exhibit enhanced antioxidant activities. For example, the presence of methoxy groups was correlated with increased radical scavenging activity .

Antibacterial Activity

Quinazolinones have been explored for their antibacterial properties against resistant strains such as MRSA. Studies have shown that these compounds can effectively inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . The SAR studies revealed that certain modifications could improve the binding affinity and efficacy against resistant bacterial strains.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis (EC50 = 2 nM) | |

| Tyrosinase Inhibition | IC50 = 17.02 µM | |

| Antioxidant | Enhanced activity with methoxy | |

| Antibacterial | Effective against MRSA |

Case Study: Apoptosis Induction

In a notable case study focusing on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, researchers found that the compound significantly induced apoptosis in human breast cancer models. This was attributed to its ability to penetrate the blood-brain barrier and its high efficacy in xenograft models . The findings suggest that similar modifications in this compound could yield comparable or enhanced anticancer effects.

Q & A

Q. What synthetic routes are commonly employed for preparing N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine, and what key parameters influence yield?

The synthesis typically involves multi-step substitution reactions. For example, quinazolin-4-amine derivatives are synthesized by reacting substituted phenyl groups with urea or thiourea under reflux conditions. Key steps include:

- Substitution of morpholine or carboranyl groups via nucleophilic aromatic substitution (e.g., using 2-fluorophenyl or dimethoxyphenyl precursors) .

- Optimized reaction conditions : Refluxing in solvents like ethanol or DMF, with catalysts such as potassium carbonate, to achieve yields >90% .

- Purification : Column chromatography or recrystallization to isolate pure compounds, verified by melting points (e.g., 151–154°C for carboranyl derivatives) .

Q. What spectroscopic and analytical techniques confirm the structural integrity of quinazolin-4-amine derivatives?

- NMR spectroscopy : H and C NMR identify substituent positions. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while fluorophenyl carbons show distinct shifts in C spectra .

- High-resolution mass spectrometry (HR-MS) : Validates molecular formulas (e.g., CHClFNO for Gefitinib Impurity 13) .

- Elemental analysis : Confirms carbon, hydrogen, and nitrogen percentages (e.g., 76.80% C, 6.14% H for a pyrrolidinyl derivative) .

Q. What pharmacological targets are commonly explored for quinazolin-4-amine derivatives?

- Kinase inhibition : Targets like EGFR or histamine H4 receptor are studied using enzymatic assays (e.g., IC determination via radioligand binding) .

- Anticancer activity : Cell viability assays (e.g., MTT on breast cancer cell lines) assess cytotoxicity .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence binding affinity, as revealed by 3D-QSAR studies?

- Pharmacophore modeling : Methoxy groups at the 2,4-positions enhance hydrophobic interactions, while fluorine at the 2-phenyl position improves electron-withdrawing effects, increasing target affinity .

- Contradictions : Bulkier substituents (e.g., carboranyl groups) may reduce solubility but improve thermal stability, requiring trade-offs in drug design .

Q. How can molecular docking predict interactions between this compound and kinase targets?

- Docking protocols : Software like AutoDock Vina simulates binding poses. For example, the quinazoline core aligns with ATP-binding pockets in kinases, while the 2-fluorophenyl group forms halogen bonds with lysine residues .

- Validation : Correlate docking scores with experimental IC values. Discrepancies arise from solvation effects or protein flexibility, necessitating MD simulations .

Q. What strategies resolve discrepancies between in vitro activity and in vivo efficacy?

- Pharmacokinetic optimization : Introduce morpholine-propoxy groups to enhance bioavailability (e.g., logP reduction from 5.2 to 3.8 via hydrophilic substitutions) .

- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., demethylation of methoxy groups), guiding prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.